Reparixin

描述

This compound has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus.

This compound is an orally available inhibitor of CXC chemokine receptor types 1 (CXCR1) and 2 (CXCR2), with potential antineoplastic activity. Upon administration, this compound allosterically binds to CXCR1 and prevents CXCR1 activation by its ligand interleukin 8 (IL-8 or CXCL8). This may cause cancer stem cell (CSC) apoptosis and may inhibit tumor cell progression and metastasis. CXCR1, overexpressed on CSCs, plays a key role in CSC survival and the ability of CSC to self-renew; it is also linked to tumor resistance to chemotherapy. Inhibition of the IL-8/CXCR1 interaction also potentiates the cytotoxic effect of chemotherapeutic agents. In addition, this compound inhibits CXCR2 activation and may reduce both neutrophil recruitment and vascular permeability during inflammation or injury.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

inhibits CXCR1 to prevent polymorphonuclear cell recruitment

Structure

3D Structure

属性

IUPAC Name |

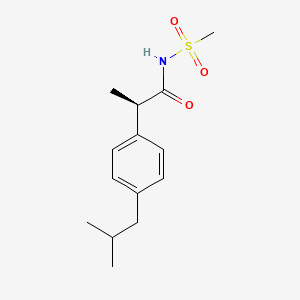

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRVXQXKZXMHP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046509 | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-83-5 | |

| Record name | Repertaxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reparixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPARIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reparixin: A Non-Competitive Allosteric Inhibitor of CXCR1/CXCR2 for Inflammatory and Oncologic Indications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reparixin is a potent small-molecule, non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). By binding to a transmembrane site distinct from the natural ligand binding site, this compound locks the receptors in an inactive conformation, effectively blocking downstream signaling pathways crucial for neutrophil activation and migration. This unique mechanism of action has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, ischemia-reperfusion injury, and oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction

The CXC chemokine receptors CXCR1 and CXCR2, primarily activated by interleukin-8 (IL-8 or CXCL8), are key mediators of the inflammatory response, playing a central role in the recruitment and activation of neutrophils.[1][2] Dysregulation of the IL-8/CXCR1/2 axis is implicated in the pathophysiology of numerous acute and chronic inflammatory conditions, as well as in tumor growth and metastasis.[3][4] this compound (also known as Repertaxin) emerges as a first-in-class therapeutic agent that allosterically modulates CXCR1 and CXCR2, offering a targeted approach to mitigating inflammation and potentially overcoming cancer resistance.[2][3]

Mechanism of Action: Non-Competitive Allosteric Inhibition

This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2, with a significantly higher affinity for CXCR1.[2][3][4] It binds to an allosteric cavity within the transmembrane helices of the receptors.[3] This binding event induces a conformational change that locks the receptor in an inactive state, preventing G-protein coupling and subsequent downstream signaling, even in the presence of the natural ligand, IL-8.[5] This allosteric mechanism means that this compound does not compete with IL-8 for binding, a characteristic that can offer advantages in environments with high chemokine concentrations.[5]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference |

| CXCR1 | Chemotaxis | Human Polymorphonuclear Cells (PMNs) | CXCL8 | 1 | [2][6] |

| CXCR1 | Chemotaxis | L1.2 cells expressing CXCR1 | CXCL8 | 5.6 | [2] |

| CXCR2 | Chemotaxis | Human PMNs | CXCL1 | 400 | [2][6] |

| CXCR2 | Chemotaxis | L1.2 cells expressing CXCR2 | CXCL8 | ~100 | [5][7] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | This compound Dosage | Effect | Reference |

| Liver Ischemia/Reperfusion | Rat | 15 mg/kg (i.v. then s.c.) | 90% reduction in PMN recruitment | [6][8] |

| Cerebral Ischemia (transient MCAO) | Rat | 15 mg/kg (i.v. then s.c.) | Significant improvement in neurological deficits | [9][10] |

| Spinal Cord Injury | Rat | 15 mg/kg (i.p.) or 10 mg/kg/day (s.c. infusion) | Attenuated inflammatory response and improved functional recovery | [11][12] |

| Myelofibrosis (Gata1low mice) | Mouse | 7.5 mg/kg/h (continuous infusion) | Reduction in bone marrow and splenic fibrosis | [4][13] |

Signaling Pathways

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. These pathways ultimately lead to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound's allosteric inhibition prevents the initial G-protein activation, thereby blocking all subsequent downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of neutrophils to migrate towards a chemoattractant, and the inhibitory effect of this compound on this process.[14][15][16]

Materials:

-

Human polymorphonuclear cells (PMNs), freshly isolated

-

This compound

-

Chemoattractant (e.g., recombinant human CXCL8)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell staining solution (e.g., Diff-Quik)

Protocol:

-

Cell Preparation: Isolate human PMNs from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the cells in assay medium to a final concentration of 2 x 10^6 cells/mL.

-

Assay Setup:

-

Add assay medium containing the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber.

-

In separate tubes, pre-incubate the PMN suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated PMN suspension to the upper chamber.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Cell Staining and Quantification:

-

Remove the membrane and wipe the upper surface to remove non-migrated cells.

-

Fix and stain the membrane with a suitable staining solution.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream signaling event.[17][18][19]

Materials:

-

Cells expressing CXCR1 and/or CXCR2 (e.g., transfected cell line or primary neutrophils)

-

This compound

-

Agonist (e.g., CXCL8)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Preparation and Dye Loading:

-

Plate cells in a 96-well black-walled, clear-bottom plate.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation: Add this compound at various concentrations or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the automated injector to add the agonist (e.g., CXCL8) to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium response for each this compound concentration and determine the IC50 value.

In Vivo Ischemia-Reperfusion Injury Model

This protocol describes a rat model of hepatic ischemia-reperfusion to evaluate the in vivo efficacy of this compound.[6][8]

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Procedure:

-

Anesthesia and Surgery: Anesthetize the rats (e.g., with isoflurane). Perform a midline laparotomy to expose the liver.

-

Ischemia: Induce hepatic ischemia by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) for a specified duration (e.g., 60 minutes).

-

Reperfusion and Treatment:

-

Remove the clamp to initiate reperfusion.

-

Administer this compound (e.g., 15 mg/kg, i.v.) or vehicle control 15 minutes before reperfusion.

-

A subsequent subcutaneous dose (e.g., 15 mg/kg) can be given 2 hours after reperfusion.

-

-

Sample Collection and Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the animals and collect blood and liver tissue.

-

Blood Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) as markers of liver damage.

-

Tissue Analysis: Homogenize liver tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. Perform histological analysis (e.g., H&E staining) to assess tissue damage.

-

-

Data Analysis: Compare the levels of liver enzymes, MPO activity, and histological scores between the this compound-treated and vehicle-treated groups to determine the protective effect of the compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of inflammatory and oncologic diseases. Its unique non-competitive allosteric mechanism of inhibiting CXCR1 and CXCR2 provides a powerful tool to modulate the deleterious effects of excessive neutrophil activity. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development of this compound and other allosteric modulators of chemokine receptors. As our understanding of the complex roles of CXCR1 and CXCR2 in various pathologies continues to grow, the therapeutic potential of this compound is likely to expand into new clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

- 9. The Interleukin-8 (IL-8/CXCL8) Receptor Inhibitor this compound Improves Neurological Deficits and Reduces Long-term Inflammation in Permanent and Transient Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

The Discovery and Development of Reparixin: A Technical Guide to a Novel CXCR1/CXCR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reparixin, also known as Repertaxin, is a potent and selective non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3][4] Developed by Dompé Farmaceutici, this small molecule has been the subject of extensive preclinical and clinical investigation for its therapeutic potential in a wide range of inflammatory conditions, including ischemia-reperfusion injury, cancer, and severe pneumonia.[5][6][7] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on key experimental data and methodologies.

Introduction: Targeting Chemokine-Mediated Inflammation

The inflammatory response is a critical component of the innate immune system, characterized by the recruitment of leukocytes, particularly neutrophils, to sites of injury or infection. This process is largely mediated by chemokines, a family of small cytokines that bind to G protein-coupled receptors (GPCRs) on the surface of immune cells.[8][9] Interleukin-8 (IL-8, also known as CXCL8) is a potent pro-inflammatory chemokine that plays a central role in neutrophil activation and chemotaxis through its interaction with two high-affinity receptors: CXCR1 and CXCR2.[5][10]

While essential for host defense, dysregulated or excessive neutrophil infiltration can lead to significant tissue damage and contribute to the pathophysiology of numerous acute and chronic inflammatory diseases.[5] Consequently, the IL-8/CXCR1/2 axis has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[8][9] this compound was developed to address this unmet medical need by specifically targeting and inhibiting the function of CXCR1 and CXCR2.[2][5]

Discovery and Chemical Properties

This compound (chemical name: (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide) is a small molecule inhibitor identified through screening campaigns aimed at discovering non-competitive allosteric modulators of CXCR1 and CXCR2.[11][12] Its chemical structure is distinct from the endogenous chemokine ligands, allowing it to bind to a different site on the receptors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Repertaxin, DF 1681Y |

| Molecular Formula | C14H21NO3S |

| Molecular Weight | 283.39 g/mol |

| CAS Number | 266359-83-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Allosteric Inhibition of CXCR1/CXCR2

This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2.[1][2][3][4] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-8), this compound binds to a distinct, allosteric site on the receptors.[13] This binding induces a conformational change in the receptor, locking it in an inactive state and preventing the intracellular signaling cascade that is normally triggered by chemokine binding.[14] A key advantage of this allosteric mechanism is that it does not directly compete with the high physiological concentrations of IL-8 that can occur at inflammatory sites.

The inhibitory activity of this compound is significantly more potent for CXCR1 than for CXCR2.[1][4] This selectivity is noteworthy as CXCR1 is the primary receptor for IL-8-mediated neutrophil chemotaxis.[10]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Ligand | Assay Type | IC50 |

| Human CXCR1 | IL-8 (CXCL8) | Chemotaxis | 1 nM |

| Human CXCR2 | IL-8 (CXCL8) | Chemotaxis | 400 nM |

| Human CXCR2 | CXCL1 | Chemotaxis | 400 nM |

| Rodent CXCR1/2 | CXCL1/CXCL2 | Chemotaxis | Active |

Data compiled from multiple sources.[1][13][15]

Signaling Pathway

The binding of IL-8 to CXCR1/2 initiates a signaling cascade that is characteristic of G protein-coupled receptors. This involves the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, activate downstream effector molecules such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), including ERK1/2.[8][9] The culmination of this signaling is a series of cellular responses in neutrophils, including calcium mobilization, actin polymerization, degranulation, and directed migration (chemotaxis).[10][15] this compound, by stabilizing the inactive conformation of the receptors, effectively blocks these downstream events.[5]

Preclinical Development

The preclinical development of this compound involved a comprehensive evaluation of its efficacy in various in vitro and in vivo models of inflammation and disease.

In Vitro Efficacy

The primary in vitro assay used to characterize the activity of this compound is the neutrophil chemotaxis assay, typically performed using a Boyden chamber.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Neutrophil Isolation:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to separate them from other leukocytes and red blood cells.[11]

-

Contaminating erythrocytes are removed by hypotonic lysis.

-

The purity and viability of the isolated neutrophils are assessed using microscopy and trypan blue exclusion, respectively.

-

-

Assay Setup:

-

A 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size) is used.[2][11]

-

The lower chamber is filled with a medium containing a chemoattractant, such as IL-8 (CXCL8) at a concentration of 1-10 nM.[11]

-

Isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[16]

-

The neutrophil suspension is then added to the upper chamber.

-

-

Incubation and Migration:

-

Quantification of Migration:

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells in the lower chamber are quantified. A common method involves measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®), where the luminescence signal is directly proportional to the number of viable migrated cells.[11]

-

Alternatively, migrated cells can be fixed, stained, and counted under a microscope.[17]

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction in neutrophil migration compared to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vivo Efficacy

This compound has demonstrated significant efficacy in various animal models of inflammatory diseases. A key model for assessing its therapeutic potential in acute inflammatory conditions is the liver ischemia-reperfusion (I/R) injury model.

Experimental Protocol: Mouse Model of Liver Ischemia-Reperfusion Injury

-

Animal Model:

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the liver.

-

Partial warm ischemia is induced by clamping the hepatic artery and portal vein that supply the left and median lobes of the liver (approximately 70% of the liver mass).[19][20]

-

The clamp is maintained for a period of 60-90 minutes.[18][20]

-

After the ischemic period, the clamp is removed to allow for reperfusion of the liver lobes.

-

-

This compound Administration:

-

Assessment of Liver Injury and Inflammation:

-

At various time points post-reperfusion (e.g., 6, 12, 24 hours), blood and liver tissue samples are collected.

-

Liver Injury: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocellular damage.[18]

-

Neutrophil Infiltration: Myeloperoxidase (MPO) activity in liver tissue homogenates is quantified as a measure of neutrophil accumulation.[18]

-

Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of necrosis and inflammation.

-

Cytokine and Chemokine Levels: The expression of pro-inflammatory mediators such as TNF-α, IL-6, and chemokines in the liver and serum is measured using ELISA or qPCR.[18]

-

Table 3: Summary of In Vivo Efficacy of this compound in a Mouse Liver I/R Model

| Parameter | Treatment Group | Outcome |

| Serum ALT Levels | This compound (15 mg/kg) | Significantly reduced compared to vehicle control |

| Liver MPO Activity | This compound (15 mg/kg) | Approximately 50% reduction in neutrophil recruitment |

| Lung MPO Activity | This compound (15 mg/kg) | Approximately 50% reduction in neutrophil recruitment |

| Serum TNF-α and IL-6 | This compound (15 mg/kg) | Significantly reduced compared to vehicle control |

Data from a study on liver ischemia-reperfusion injury in mice.[18]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several animal species and in humans.

Table 4: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Tmax | t1/2 | Key Findings |

| Rat | Intravenous | - | - | ~0.5 hours | Rapid elimination, primarily through urinary excretion after metabolism. |

| Dog | Intravenous | - | - | ~10 hours | Slower elimination compared to rats. |

| Human | Oral | 400-1200 mg | ~1.0 hour | ~2.0 hours | Rapid absorption, no accumulation upon multiple dosing. |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life. Data compiled from multiple sources.[21][22]

Clinical Development

This compound has been evaluated in numerous clinical trials across a spectrum of indications, including organ transplantation, breast cancer, and severe pneumonia, including that associated with COVID-19.[7] These trials have provided valuable data on the safety, tolerability, and potential efficacy of this compound in human subjects.

Table 5: Selected Clinical Trials of this compound

| Phase | Indication | Intervention | Status |

| Phase III | Community-Acquired Pneumonia (including COVID-19) | Oral this compound (1200 mg TID) vs. Placebo | Ongoing |

| Phase II | Severe COVID-19 Pneumonia | Oral this compound (1200 mg TID) vs. Standard of Care | Completed |

| Phase Ib | HER-2 Negative Metastatic Breast Cancer | Oral this compound in combination with Paclitaxel (B517696) | Completed |

| Pilot Study | Liver Transplantation | Intravenous this compound | Completed |

TID: Three times a day. Information gathered from clinical trial registries and publications.[23][24][25][26]

The clinical development of this compound follows a standard workflow for small molecule inhibitors.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the fundamental mechanisms of inflammation through the allosteric inhibition of CXCR1 and CXCR2. Its development has been guided by a robust preclinical program that has demonstrated its efficacy in a variety of disease models. Ongoing and completed clinical trials are providing critical insights into its safety and therapeutic potential in humans. The unique mechanism of action of this compound, coupled with its oral bioavailability, positions it as a valuable candidate for the treatment of a wide range of diseases characterized by excessive neutrophil-mediated inflammation. Future research will likely focus on further elucidating its role in combination therapies and exploring its potential in other inflammatory and autoimmune disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 15. apexbt.com [apexbt.com]

- 16. benchchem.com [benchchem.com]

- 17. This compound | CXCR | TargetMol [targetmol.com]

- 18. Frontiers | Intravital Microscopic Evaluation of the Effects of a CXCR2 Antagonist in a Model of Liver Ischemia Reperfusion Injury in Mice [frontiersin.org]

- 19. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Species differences in the pharmacokinetics and metabolism of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 25. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

Reparixin: A Technical Guide to its Impact on Neutrophil Recruitment and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reparixin is a potent, non-competitive allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, activated by chemokines such as interleukin-8 (IL-8 or CXCL8), are pivotal in the recruitment and activation of neutrophils at sites of inflammation.[3] Dysregulated neutrophil activity is a hallmark of numerous inflammatory diseases and ischemia-reperfusion injuries. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on neutrophil recruitment across various experimental models, and its modulation of key intracellular signaling cascades. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.

Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[4][5] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a different site on the receptors. This interaction induces a conformational change that prevents receptor activation and subsequent G-protein-mediated intracellular signaling, even when the natural ligand (e.g., IL-8) is bound.[2][4] This allosteric inhibition effectively decouples the receptor from its downstream signaling machinery, thereby preventing the functional responses associated with neutrophil activation, such as chemotaxis, degranulation, and respiratory burst.[1] Notably, this compound demonstrates a marked selectivity for CXCR1 over CXCR2.[4]

Quantitative Efficacy of this compound

The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on neutrophil recruitment in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Ligand | Cell Type | Assay | IC50 | Reference |

| Human CXCR1 | CXCL8 | Human Polymorphonuclear Cells (PMNs) | Migration Assay | 1 nM | [1][2] |

| Human CXCR2 | CXCL1 | Human Polymorphonuclear Cells (PMNs) | Migration Assay | 400 nM | [1][2] |

Table 2: Effect of this compound on Neutrophil Recruitment in Animal Models

| Animal Model | Condition | Dosage | Administration Route | Reduction in Neutrophil Recruitment | Reference |

| Mouse | LPS-induced Acute Lung Injury | 15 µg/g | - | ~50% in the lung | [6] |

| Rat | Liver Ischemia-Reperfusion Injury | 15 mg/kg | i.v. before reperfusion, s.c. after | 90% in reperfused livers | [1] |

| Mouse | Allergic Airway Inflammation | 15 mg/kg | - | Significant suppression in BALF | [7] |

Table 3: Clinical Observations of this compound's Effect on Neutrophils

| Study Population | Condition | Dosage | Administration Route | Key Finding | Reference |

| Patients undergoing on-pump coronary artery bypass graft surgery | Post-operative Inflammation | 4.5 mg/kg/h loading dose, 2.8 mg/kg/h continuous infusion | Intravenous | Significantly reduced proportion of neutrophil granulocytes in blood | [8] |

| Patients with severe COVID-19 pneumonia | Severe COVID-19 Pneumonia | 1200 mg three times daily | Oral | Lower rate of clinical events compared to standard of care | [9] |

Signaling Pathways Modulated by this compound

This compound's inhibition of CXCR1/2 activation disrupts several downstream signaling pathways critical for neutrophil function. Upon ligand binding, CXCR1/2 typically activates G-proteins, leading to the activation of Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), and P-Rex-1.[1] These initial events trigger a cascade involving key effector molecules such as STAT3, AKT, and ERK.[10][11] By preventing the initial G-protein activation, this compound effectively blocks the phosphorylation and activation of these downstream mediators.[2][10] This blockade is central to its anti-inflammatory effects.

Caption: this compound's inhibition of CXCR1/2 signaling.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

In Vitro Neutrophil Migration (Chemotaxis) Assay

This assay quantifies the ability of neutrophils to migrate towards a chemoattractant, a process inhibited by this compound.

-

Cell Preparation: Human polymorphonuclear cells (PMNs) are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Apparatus: A Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 3-5 µm pores) separating the upper and lower chambers is used.

-

Procedure:

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., CXCL8 or CXCL1) at a known concentration.

-

A suspension of isolated PMNs, pre-incubated with varying concentrations of this compound or a vehicle control, is added to the upper chamber.

-

The plate is incubated at 37°C in a humidified 5% CO2 atmosphere for a duration that allows for cell migration (e.g., 45-90 minutes).

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with Giemsa or DAPI).

-

The number of migrated cells is quantified by microscopy or by measuring the fluorescence of a DNA-binding dye.

-

-

Data Analysis: The number of migrated cells in the this compound-treated groups is compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Neutrophil Recruitment Model (LPS-Induced Acute Lung Injury)

This animal model is used to assess the in vivo efficacy of this compound in reducing neutrophil infiltration into the lungs following an inflammatory stimulus.

-

Animal Model: C57BL/6 mice are commonly used.

-

Procedure:

-

Mice are anesthetized and lipopolysaccharide (LPS) is administered intranasally or via intratracheal instillation to induce lung inflammation.

-

This compound or a vehicle control is administered to the mice (e.g., via intraperitoneal injection) either before (prophylactic) or after (therapeutic) LPS challenge.[6]

-

At a predetermined time point after LPS administration (e.g., 4-24 hours), the mice are euthanized.

-

Bronchoalveolar lavage (BAL) is performed to collect cells from the airways.

-

Lungs may be harvested for histological analysis or flow cytometry.

-

-

Cell Quantification:

-

BAL Fluid: The total number of cells in the BAL fluid is counted, and differential cell counts are performed to specifically quantify neutrophils.

-

Flow Cytometry: Lung tissue is digested to create a single-cell suspension. Cells are then stained with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G) and analyzed by flow cytometry to quantify the number of neutrophils in the lung interstitium and vasculature.[6][12]

-

-

Data Analysis: The number of neutrophils in the lungs of this compound-treated mice is compared to that in the vehicle-treated control group to determine the percentage reduction in neutrophil recruitment.

Caption: Workflow for assessing in vivo neutrophil recruitment.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation state of key signaling proteins downstream of CXCR1/2, providing molecular evidence of this compound's inhibitory effect.

-

Cell Culture and Treatment: A relevant cell line (e.g., pancreatic cancer cells or neutrophils) is cultured and then treated with IL-8 in the presence or absence of this compound for a short duration (e.g., 5-30 minutes).[10][11]

-

Protein Extraction: Cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-AKT, anti-phospho-ERK, anti-phospho-STAT3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein. The ratio of phosphorylated to total protein is calculated and compared between treatment groups. A decrease in this ratio in the this compound-treated samples indicates inhibition of the signaling pathway.[10][11]

Conclusion

This compound is a well-characterized inhibitor of neutrophil recruitment that acts through the allosteric inhibition of CXCR1 and CXCR2. Its efficacy has been demonstrated through quantitative in vitro and in vivo studies, and its mechanism is supported by the observed downregulation of key inflammatory signaling pathways. The experimental protocols detailed herein provide a foundation for the continued investigation of this compound and other CXCR1/2 modulators in various disease contexts. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical methodologies for advancing the study of this promising therapeutic agent.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 5. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with Severe COVID-19 Pneumonia [prnewswire.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]

Reparixin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reparixin is a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, which play a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1][2] By targeting these receptors, this compound effectively modulates the inflammatory cascade, demonstrating significant therapeutic potential across a spectrum of inflammatory and ischemia-reperfusion-associated conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation.

Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, with a notably higher affinity for CXCR1.[3][4] Unlike competitive antagonists that block ligand binding at the orthosteric site, this compound binds to a different site on the receptor. This allosteric modulation prevents the conformational changes necessary for receptor activation and downstream signaling, without directly interfering with the binding of cognate chemokines such as interleukin-8 (IL-8 or CXCL8).[2][5][6]

The primary molecular targets of this compound are the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2.[1] The binding of chemokines like CXCL8 to these receptors on neutrophils triggers a cascade of intracellular events crucial for an inflammatory response. This compound's inhibition of these receptors disrupts this signaling pathway, leading to a reduction in neutrophil migration and activation.[1][2] This targeted action helps to alleviate the inflammatory response and prevent subsequent tissue damage.[1]

Upon chemokine binding, CXCR1/2 activation typically leads to the dissociation of the G-protein complex into its Gαi and Gβγ subunits.[7] The Gβγ-complex then activates downstream effectors such as phosphoinositide-3 kinase (PI3K) and phospholipase C (PLC).[7] These signaling molecules, in turn, initiate a broad range of functional responses in neutrophils, including:

-

Chemotaxis: Directed migration towards a chemical gradient of chemokines.

-

Degranulation: Release of cytotoxic and pro-inflammatory molecules from intracellular granules.

-

Respiratory Burst: Production of reactive oxygen species (ROS).[7]

-

Cytoskeletal Rearrangement and Cell Polarization: Essential for cell motility.[7]

By inhibiting CXCR1/2, this compound effectively blocks these downstream events, including calcium influx and the phosphorylation of signaling molecules, thereby attenuating the inflammatory response.[2][7]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the CXCR1/2 signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

Quantitative Data

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Ligand | Receptor | IC50 | Reference |

| Inhibition of Migration | Human Polymorphonuclear Cells (PMNs) | CXCL8 (IL-8) | CXCR1 | 1 nM | [7] |

| Inhibition of Migration | Human Polymorphonuclear Cells (PMNs) | CXCL1 | CXCR2 | 400 nM | [7] |

| Inhibition of Migration | L1.2 cells expressing CXCR1 | CXCL8 (IL-8) | CXCR1 | 5.6 nM | [3] |

| Inhibition of Migration | L1.2 cells expressing Ile43Val CXCR1 mutant | CXCL8 (IL-8) | CXCR1 | 80 nM | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Dosage | Outcome | Reference |

| Rat | Liver Ischemia-Reperfusion | 15 mg/kg | 90% inhibition of PMN recruitment | [7] |

| Mouse | LPS-induced Acute Lung Injury | 15 µg/g | ~50% reduction in neutrophil recruitment to the lung | [8][9] |

| Mouse | Acid-induced Acute Lung Injury | 15 µg/g | Improved gas exchange, reduced neutrophil recruitment and vascular permeability | [8][9] |

| Rat | Traumatic Spinal Cord Injury | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Reduced oligodendrocyte apoptosis, neutrophil and macrophage migration; improved hind limb function | [7][10] |

| Spontaneously Hypertensive Rat | Hypertension | 5 mg/kg daily for 3 weeks | Decreased systolic blood pressure and thoracic aorta wall thickness | [11] |

| Mouse (Gata1low) | Myelofibrosis | 7.5 mg/h/kg (continuous infusion) | Reduction in bone marrow and splenic fibrosis | [5] |

Table 3: Clinical Studies with this compound

| Study Population | Condition | Dosage | Key Findings | Reference |

| Patients undergoing on-pump Coronary Artery Bypass Graft (CABG) surgery | Ischemia-Reperfusion Injury and Inflammation | Intravenous infusion until 8 hours post-CPB | Significantly reduced proportion of neutrophil granulocytes in blood; less positive fluid balance required | [4] |

| Hospitalized adult patients with severe COVID-19 pneumonia | Severe COVID-19 Pneumonia | Add-on therapy | Trend towards limiting disease progression, lower ICU admission rate | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human or rodent neutrophils

-

This compound

-

Chemoattractant (e.g., CXCL8/IL-8 for human neutrophils, CXCL1/KC for rodent neutrophils)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Incubator (37°C, 5% CO₂)

-

Cell counting solution (e.g., Calcein AM or similar)

-

Plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in assay medium.

-

Preparation of Chemoattractant: Prepare a solution of the chemoattractant in assay medium at a predetermined optimal concentration and add it to the lower wells of the Boyden chamber.

-

This compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15-45 minutes) at 37°C.[7]

-

Assay Assembly: Place the polycarbonate membrane over the lower wells containing the chemoattractant.

-

Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a period that allows for optimal migration (e.g., 45-60 minutes for neutrophils).[7]

-

Quantification of Migration:

-

Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the underside of the membrane with a suitable dye.

-

Alternatively, quantify the number of migrated cells in the lower chamber using a fluorescent dye like Calcein AM and a plate reader.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

In Vivo Model of LPS-Induced Acute Lung Injury

This model is used to evaluate the effect of this compound on neutrophil recruitment and vascular permeability in the lungs in response to an inflammatory stimulus.[8][9]

Animals:

-

Male C57BL/6 mice (or other suitable strain), 8-12 weeks old.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Aerosol delivery system

-

Evans blue dye

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

-

This compound Administration: Administer this compound (e.g., 15 µg/g) or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified time before LPS challenge.[8]

-

LPS Challenge: Expose mice to aerosolized LPS or saline for a defined period (e.g., 30 minutes) to induce lung inflammation.

-

Endpoint Analysis (e.g., 24 hours post-LPS):

-

Vascular Permeability:

-

Inject Evans blue dye intravenously a set time before euthanasia.

-

Perfuse the lungs with saline to remove intravascular dye.

-

Harvest the lungs and extract the Evans blue dye using formamide.

-

Quantify the dye concentration spectrophotometrically.

-

-

Neutrophil Recruitment:

-

Harvest the lungs and prepare a single-cell suspension by mechanical dissociation and enzymatic digestion.

-

Perform red blood cell lysis.

-

Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G).

-

Analyze the percentage and number of neutrophils in the lung tissue using a flow cytometer.

-

-

-

Data Analysis: Compare the levels of vascular permeability and neutrophil infiltration between the this compound-treated and vehicle-treated groups.

Conclusion

This compound has been robustly demonstrated to possess significant anti-inflammatory properties, primarily through its allosteric inhibition of the CXCR1 and CXCR2 chemokine receptors. This mechanism effectively curtails neutrophil recruitment and activation, key drivers of inflammation and tissue damage in a multitude of pathological conditions. The quantitative data from both in vitro and in vivo studies underscore its potency and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced applications and mechanisms of this compound in inflammatory diseases. As a promising therapeutic agent, this compound warrants continued investigation and development for clinical use in a range of inflammatory disorders.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A pilot study on this compound, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic inhibition of CXCR2 by this compound attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, an inhibitor of CXCR1 and CXCR2 receptor activation, attenuates blood pressure and hypertension-related mediators expression in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

Reparixin: A Technical Guide to its Impact on Cancer Stem Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenesis, contributing significantly to therapeutic resistance and metastatic dissemination. The chemokine receptor CXCR1, predominantly expressed on CSCs, has emerged as a critical mediator of their survival and maintenance. Reparixin, a non-competitive allosteric inhibitor of CXCR1 and its cognate ligand, interleukin-8 (IL-8), has demonstrated significant potential in targeting this resilient cell population. This technical guide provides a comprehensive overview of the mechanism of action of this compound on CSCs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a valuable therapeutic agent in oncology, particularly in combination with conventional chemotherapies, to overcome CSC-mediated treatment failure.

Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis in Cancer Stem Cells

This compound functions as an orally available, non-competitive allosteric inhibitor of the G-protein coupled receptors, CXCR1 and CXCR2.[1] Its primary mechanism in the context of cancer stem cells involves the disruption of the CXCL8 (IL-8) signaling pathway.[2][3] CXCR1 is notably overexpressed on CSCs and plays a pivotal role in their survival, self-renewal, and resistance to chemotherapy.[1]

Upon administration, this compound binds to CXCR1 and CXCR2, preventing their activation by CXCL8.[1] This blockade of the CXCL8-CXCR1/2 interaction leads to the induction of apoptosis in CSCs and inhibits tumor progression and metastasis.[1] Furthermore, by inhibiting this pathway, this compound can potentiate the cytotoxic effects of conventional chemotherapeutic agents.[4]

The downstream effects of this compound-mediated CXCR1/2 inhibition include the modulation of key signaling molecules critical for CSC survival. Notably, inhibition of the CXCL8-CXCR1 axis has been shown to prevent the phosphorylation of Focal Adhesion Kinase (FAK) and subsequent activation of the PI3K/Akt signaling pathway.[5][6] This disruption sensitizes CSCs to apoptosis, including FASL-mediated killing.[5][6]

Quantitative Data on the Efficacy of this compound against Cancer Stem Cells

Multiple preclinical and clinical studies have provided quantitative evidence of this compound's efficacy in reducing the cancer stem cell population across various cancer types. The data consistently demonstrates a significant reduction in established CSC markers, such as Aldehyde Dehydrogenase (ALDH) activity and the CD44+/CD24- phenotype.

| Cancer Type | Model System | Treatment | CSC Marker | % Reduction in CSC Population | Reference |

| Breast Cancer | Human Breast Cancer Xenografts | This compound (alone or with docetaxel) | ALDH+ and CD24-/CD44+ | Significant reduction | |

| Breast Cancer | Operable HER-2 Negative Breast Cancer Patients | This compound (1000 mg, t.i.d. for 21 days) | ALDH+ | ≥ 20% in 4/17 patients | [5][7] |

| Breast Cancer | Operable HER-2 Negative Breast Cancer Patients | This compound (1000 mg, t.i.d. for 21 days) | CD24-/CD44+ | ≥ 20% in 9/17 patients | [5][7] |

| Thyroid Cancer | Thyroid Cancer Cell Lines (8505c, CAL62, SW1736) | This compound (30 µM) | ALDH high | Significant reduction | [8] |

| Malignant Melanoma | Human tumors in nude athymic mice | CXCR1/2 inhibition | ALDH+ | Reduction in percentage of ALDH+ cells | [6] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's impact on cancer stem cells.

Flow Cytometry for ALDH Activity

This protocol is for the identification and quantification of the ALDH-positive (ALDH+) cancer stem cell population using the ALDEFLUOR™ kit.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies Inc.)

-

Single-cell suspension from tumor tissue or cell culture

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell line of interest.

-

ALDEFLUOR™ Staining:

-

Resuspend 1 x 10^6 cells in 1 mL of ALDEFLUOR™ Assay Buffer.

-

Add 5 µL of activated ALDEFLUOR™ reagent to the "test" sample.

-

Immediately transfer 0.5 mL of the cell suspension from the "test" sample to a "control" tube containing 5 µL of the ALDH inhibitor, DEAB (diethylaminobenzaldehyde).

-

-

Incubation: Incubate both "test" and "control" tubes for 30-60 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use the DEAB-treated "control" sample to set the gate for the ALDH-positive population.

-

Acquire a minimum of 10,000 events for each sample.

-

The percentage of ALDH-positive cells in the "test" sample represents the cancer stem cell population.

-

Flow Cytometry for CD44+/CD24- Surface Markers

This protocol details the identification and quantification of the CD44-positive/CD24-negative cancer stem cell population.

Materials:

-

Fluorochrome-conjugated anti-human CD44 and CD24 antibodies

-

Isotype control antibodies

-

Single-cell suspension from tumor tissue or cell culture

-

Flow Cytometry Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension.

-

Staining:

-

Resuspend approximately 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer.

-

Add the appropriate concentrations of anti-CD44 and anti-CD24 antibodies.

-

Prepare tubes with isotype control antibodies for gating.

-

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer.

-

Use unstained and single-color controls for compensation and isotype controls to set the gates for positive populations.

-

Quantify the percentage of cells with the CD44+/CD24- phenotype.

-

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in non-adherent, serum-free conditions.

Materials:

-

Cancer cell line

-

Tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Trypsin-EDTA solution

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in tumorsphere medium in ultra-low attachment plates.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Treatment: For drug studies, add this compound at the desired concentrations to the tumorsphere medium at the time of seeding or to established tumorspheres.

-

Quantification:

-

Count the number of tumorspheres (typically >50 µm in diameter) formed in each well using an inverted microscope.

-

The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

-

In Vivo Xenograft Model

This protocol describes the use of immunodeficient mice to evaluate the effect of this compound on tumor growth and CSC populations in vivo.

Materials:

-

Cancer cell line

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Prepare a single-cell suspension of cancer cells, optionally mixed with Matrigel.

-

Inject a defined number of cells (e.g., 1 x 10^4 to 1 x 10^6) subcutaneously or orthotopically into the mice.

-

-

Treatment:

-

Once tumors are palpable, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Tumor Monitoring:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width^2).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for histological analysis, immunohistochemistry for CSC markers, or dissociated for flow cytometry analysis of the CSC population as described in protocols 4.1 and 4.2.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

References

- 1. CD44 positive/CD24 negative (stem cell like property) breast carcinoma cells as marker of tumor aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib pilot study to evaluate this compound in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. onclive.com [onclive.com]

- 6. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A window-of-opportunity trial of the CXCR1/2 inhibitor this compound in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Efficacy of Reparixin in Myelofibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelofibrosis (MF) is a debilitating myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. Current therapies, primarily JAK inhibitors, provide symptomatic relief but have limited effects on disease progression. Emerging preclinical evidence highlights the crucial role of the CXCL8/CXCR1/2 signaling axis in the pathophysiology of MF. Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, has demonstrated significant promise in preclinical models of myelofibrosis. This technical guide provides an in-depth analysis of the preclinical studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target in Myelofibrosis

Myelofibrosis is characterized by a pro-inflammatory microenvironment in the bone marrow, driven by abnormal megakaryocytes that release a plethora of cytokines and growth factors.[1][2] Among these, human CXCL8 (interleukin-8) and its murine equivalent, mCXCL1, have been identified as key players in the development of bone marrow fibrosis.[1][3][4] CXCL8 exerts its effects by binding to the G-protein coupled receptors CXCR1 and CXCR2, which are expressed on various hematopoietic and stromal cells.[1][5] This signaling pathway is implicated in neutrophil recruitment and activation, as well as in the production of fibrogenic factors like Transforming Growth Factor-beta 1 (TGF-β1).[1][3][5]

This compound is a potent, orally available small molecule that functions as a dual, non-competitive allosteric antagonist of CXCR1 and CXCR2.[1][5] It has a higher selectivity for CXCR1 (IC50 = 1 nM) compared to CXCR2 (IC50 = 400 nM).[1] By inhibiting CXCR1/2 activation, this compound disrupts the downstream signaling cascade, thereby offering a novel therapeutic strategy to mitigate inflammation and fibrosis in myelofibrosis.[1][5]

Quantitative Data from Preclinical Studies

The preclinical efficacy of this compound has been primarily evaluated in the Gata1low mouse model, which recapitulates key features of human myelofibrosis, including bone marrow fibrosis and splenomegaly.[1][3][6] The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Gata1low Mice

| Parameter | Vehicle | This compound (Day 20) | This compound (Day 37) | P-value | Citation |

| Bone Marrow Fibrosis (Gomori, % area) | 28.09 ± 15.69 | 4.54 ± 0.45 | - | <0.05 | [7] |

| Bone Marrow Fibrosis (Reticulin, % area) | 19.30 ± 7.86 | 3.19 ± 1.89 | - | <0.05 | [7] |

| Spleen Fibrosis (Gomori, % area) | 20.51 ± 5.25 | 10.85 ± 3.82 | - | <0.05 | [7] |

| Spleen Fibrosis (Reticulin, % area) | 13.15 ± 3.06 | 6.13 ± 2.34 | - | <0.05 | [7] |

Data are presented as Mean ± SD.

Table 2: Pharmacokinetics of this compound in Gata1low Mice

| Time Point | Plasma this compound Level (µg/mL) | P-value (vs Day 37) | Citation |

| Day 20 | 13.90 ± 4.18 | <0.05 | [5][7] |

| Day 37 | 6.71 ± 4.18 | - | [5][7] |

Data are presented as Mean ± SD.

Table 3: Hematological Parameters in this compound-Treated Gata1low Mice

| Parameter | Vehicle | This compound (Day 20) | This compound (Day 37) | Citation |

| Hematocrit (%) | 34.32 ± 3.87 | 35.63 ± 3.45 | 30.92 ± 3.58 | [7] |

| Platelets (x103/µL) | 187.80 ± 26.12 | 181.30 ± 53.30 | 99.83 ± 71.92 | [7] |

| White Blood Cells (x103/µL) | 2.78 ± 0.55 | 3.27 ± 0.72 | 3.57 ± 1.43 | [7] |

Data are presented as Mean ± SD. No significant changes were reported for these parameters.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound in the Gata1low mouse model of myelofibrosis.

Animal Model

-

Model: Gata1low mice. These mice have a hypomorphic mutation in the Gata1 gene, leading to a phenotype that mimics human myelofibrosis, including progressive bone marrow fibrosis, splenomegaly, and abnormal megakaryopoiesis.

-

Treatment: this compound was administered via subcutaneously implanted osmotic minipumps.[7]

-

Dosage: The minipumps were set to deliver a continuous infusion of 7.5 mg/hr/kg of body weight.[7]

-

Duration: Mice were treated for either 20 or 37 days. For the 37-day treatment group, the minipumps were replaced on day 17.[7]

-

Control Group: A vehicle-treated group received infusions of the vehicle solution.

Histological Analysis of Fibrosis

-

Tissue Preparation: Bone marrow and spleen tissues were fixed, decalcified (for bone), and embedded in paraffin.

-

Staining:

-

Gomori's Silver Staining: To visualize reticulin (B1181520) fibers, a key component of bone marrow fibrosis.

-

Reticulin Staining: An alternative method for assessing reticulin fibrosis.

-

-

Quantification: The extent of fibrosis was quantified as the percentage of the stained area relative to the total tissue area using image analysis software.

Immunofluorescence

-

Purpose: To assess the expression and localization of specific proteins within the bone marrow.

-

Procedure:

-

Paraffin-embedded bone marrow sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed to unmask epitopes.

-

Sections were blocked to prevent non-specific antibody binding.

-

Incubation with primary antibodies against target proteins (e.g., GATA1, Collagen III, TGF-β1).

-

Incubation with fluorescently labeled secondary antibodies.

-

Counterstaining with a nuclear stain (e.g., DAPI).

-

Imaging using a fluorescence microscope.

-

Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected from the mice at specified time points (day 20 and day 37).[5][7]

-

Plasma Separation: Plasma was separated by centrifugation.

-

Drug Quantification: The concentration of this compound in the plasma was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the provided abstracts.[5][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical data.

This compound's Mechanism of Action in Myelofibrosis

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects in myelofibrosis.

Caption: this compound inhibits the mCXCL1/CXCR1/2 axis, reducing TGF-β1 and fibrosis.

Experimental Workflow for In Vivo Studies

The diagram below outlines the general workflow of the preclinical studies evaluating this compound in the Gata1low mouse model.

Caption: Workflow of this compound evaluation in the Gata1-low mouse model.

Discussion and Future Directions

The preclinical data strongly suggest that this compound can ameliorate bone marrow and spleen fibrosis in a relevant mouse model of myelofibrosis. The mechanism of action, involving the inhibition of the CXCL8/CXCR1/2 axis and subsequent reduction of TGF-β1-mediated fibrosis, provides a solid rationale for its clinical development.[1][3][5][6] Notably, the anti-fibrotic effect of this compound appears to be independent of significant alterations in peripheral blood counts, suggesting a favorable safety profile in this context.[7]

Future preclinical studies could explore the combination of this compound with JAK inhibitors, such as ruxolitinib, to assess potential synergistic effects on both fibrosis and symptom burden.[2][4] Further investigation into the impact of this compound on the hematopoietic stem cell niche and its potential to modify the natural history of the disease is also warranted. The ongoing Phase II clinical trial of this compound in patients with myelofibrosis (NCT05835466) is a critical next step in evaluating the translatability of these promising preclinical findings to the clinical setting.[8][9]

Conclusion

This compound, a CXCR1/2 inhibitor, has demonstrated robust anti-fibrotic activity in preclinical models of myelofibrosis. By targeting the pro-inflammatory CXCL8 signaling pathway, this compound offers a novel, non-JAK inhibitor-based therapeutic approach. The comprehensive data summarized in this guide provide a strong foundation for the continued investigation of this compound as a potential disease-modifying therapy for patients with myelofibrosis.

References

- 1. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Variation in the Traits Ameliorated by Inhibitors of JAK1/2, TGF-β, P-Selectin, and CXCR1/CXCR2 in the Gata1low Model Suggests That Myelofibrosis Should Be Treated by These Drugs in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CXCL8/CXCR2 signaling mediates bone marrow fibrosis and is a therapeutic target in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 6. The CXCR1/CXCR2 Inhibitor this compound Alters the Development of Myelofibrosis in the Gata1 low Mice [cris.unibo.it]

- 7. ashpublications.org [ashpublications.org]

- 8. Facebook [cancer.gov]

- 9. mskcc.org [mskcc.org]